molecular formula C17H12ClFN2OS B5536228 4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B5536228
M. Wt: 346.8 g/mol
InChI Key: GYIATIVHZCVDOL-UHFFFAOYSA-N
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Description

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-purity reagents, and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring or benzamide moiety.

    Reduction: Reduced forms of the thiazole ring or benzamide moiety.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIATIVHZCVDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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